molecular formula C9H8ClN3O2 B2606828 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione CAS No. 473724-41-3

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B2606828
CAS No.: 473724-41-3
M. Wt: 225.63
InChI Key: BRFSWHZUBNMVKT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a triazolidinedione derivative characterized by a 1,2,4-triazolidine-3,5-dione core substituted with a methyl group at position 1 and a 4-chlorophenyl group at position 2. Its molecular formula is C₁₀H₈ClN₃O₂, with a molecular weight of 237.64 g/mol. Key physicochemical properties include a melting point of 207–209 °C and a density of 1.373 g/cm³ . It is commercially available as a research chemical, often used in pharmacological and agrochemical studies .

Properties

IUPAC Name

4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-12-9(15)13(8(14)11-12)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFSWHZUBNMVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-chlorophenylhydrazine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazolidine dione derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazolidine dione derivatives.

    Substitution: Formation of substituted triazolidine dione derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It is particularly notable for its role in:

  • Diels-Alder Reactions : It acts as a dienophile in hetero-Diels−Alder reactions, facilitating the synthesis of complex cyclic structures. This application is significant for developing pharmaceuticals and agrochemicals .
  • Oxidation Reactions : It is utilized as an oxidizing agent for converting thiols into disulfides, showcasing its utility in synthetic organic chemistry .

Medicinal Chemistry

Research indicates that derivatives of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione exhibit promising biological activities:

  • Antimicrobial Activity : Studies have demonstrated that compounds derived from this triazolidine can possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains .
  • Anticancer Potential : Some research highlights the anticancer potential of triazolidine derivatives, suggesting that they may inhibit tumor growth through various mechanisms .

Material Science

The compound has been explored for its potential applications in material science:

  • Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties. The incorporation of triazolidine units into polymer backbones can enhance thermal stability and mechanical properties .

Case Studies

StudyFocusFindings
Adam et al. (1987)Cycloaddition BehaviorInvestigated the reactivity of this compound with substituted norbornadienes. Found it to be an effective dienophile leading to high-yield cycloaddition products .
Recent Antimicrobial StudiesBiological ActivityEvaluated various triazolidine derivatives against bacterial strains. Some compounds showed significant inhibition zones compared to controls, indicating potential as antimicrobial agents .
Polymer Synthesis ResearchMaterial ApplicationsExplored the use of triazolidine derivatives in creating new polymeric materials with enhanced properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione can be contextualized by comparing it to structurally analogous triazolidinediones and related heterocyclic compounds. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents/Modifications Key Features/Applications Reference
4-Phenyl-1,2,4-triazolidine-3,5-dione Phenyl group at position 4 (no methyl) Lower cytotoxicity compared to chlorinated derivatives; used as a stabilizer .
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione Acetyl group at position 1 Potent cytotoxicity in L1210 leukemia cells; inhibits DNA synthesis via purine pathway enzyme inhibition .
4-(4'-Chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione Chlorobenzylidene group at position 4 High insecticidal activity against S. litoralis; chlorine enhances bioactivity .
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione Triazole-dione isomer Structural isomer with lower similarity (0.74) to the target compound; limited bioactivity data .

Physicochemical Properties

Property Target Compound 4-Phenyl-1,2,4-triazolidine-3,5-dione 1-Acetyl-4-phenyl Analogue
Melting Point (°C) 207–209 198–200 (estimated) 210–212
Density (g/cm³) 1.373 1.35 (estimated) 1.40
Molecular Weight (g/mol) 237.64 219.21 261.24
Bioactivity Moderate cytotoxicity, insecticidal Low cytotoxicity, stabilizer High cytotoxicity

Biological Activity

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a compound of interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various studies and data.

Chemical Structure and Properties

The compound has the molecular formula C9H8ClN3O2C_9H_8ClN_3O_2 and features a triazolidine core with a chlorophenyl substituent. Its structure can be represented as follows:

  • Chemical Structure :
4 4 Chlorophenyl 1 methyl 1 2 4 triazolidine 3 5 dione\text{4 4 Chlorophenyl 1 methyl 1 2 4 triazolidine 3 5 dione}

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In a study evaluating new triazole derivatives, compounds similar to this compound showed a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6 when tested on peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a44-60Significant
3cHighestModerate
Control (DMSO)--

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively documented. Compounds similar to this compound were tested against various bacterial strains. The results indicated moderate to good activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Enterococcus faecalisModerate

Antiproliferative Effects

The antiproliferative activity of triazole derivatives was assessed in cancer cell lines. The compounds exhibited varying degrees of cytotoxicity against different cancer types. Notably, the presence of specific substituents influenced the potency of these compounds .

Table 3: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC50 (µM)
HeLa20
MCF-715
A54925

Case Studies

One notable case study involved the synthesis and biological evaluation of triazole derivatives that included the chlorophenyl moiety. The study highlighted the impact of structural variations on biological activity and provided insights into the mechanisms underlying their effects on inflammation and microbial resistance .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phenylhydrazines with urea derivatives under acidic or basic conditions. A common approach involves reacting 4-chlorophenyl isocyanate with methylamine precursors in anhydrous solvents like tetrahydrofuran (THF) at 60–80°C. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions) . Chromatographic purification (e.g., silica gel column chromatography) is typically employed to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for confirming the triazolidine-dione core and substituent positions. For example, the methyl group at position 1 appears as a singlet (~3.0 ppm in 1H^1H-NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., Chromolith® columns) ensures purity assessment, with mobile phases like acetonitrile/water (70:30) and detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 253.1) .

Q. What are the compound’s key physicochemical properties relevant to environmental fate studies?

  • Methodological Answer : Key properties include logP (octanol-water partition coefficient), aqueous solubility, and hydrolysis stability. Experimental determination involves:

  • logP : Shake-flask method with HPLC quantification .
  • Hydrolysis : Stability testing at pH 4, 7, and 9 under controlled temperatures (25–50°C), monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Strategies include:

  • Reproducibility Testing : Replicate assays across multiple models (e.g., HEK293 vs. HeLa cells) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew bioactivity results .
  • Dose-Response Analysis : Evaluate EC50_{50} values under standardized conditions (e.g., fixed serum concentrations) .

Q. What experimental designs are suitable for studying its environmental persistence and ecotoxicological effects?

  • Methodological Answer : A tiered approach is recommended:

  • Laboratory Studies : Aerobic/anaerobic degradation assays with soil or water matrices, using 14C^{14}C-labeled compound to track mineralization rates .
  • Microcosm Experiments : Simulate real-world conditions (e.g., wetland sediments) to assess bioaccumulation in benthic organisms .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50_{50} for Daphnia magna) using computational tools like EPI Suite™ .

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to triazolidine-dione-sensitive enzymes (e.g., cyclooxygenase isoforms) .
  • Kinetic Assays : Measure inhibition constants (Ki_i) via fluorogenic substrate displacement in real-time assays .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes at Ångström resolution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

  • Methodological Answer : Discrepancies may stem from solvent polarity or temperature variations. Standardize protocols by:

  • Solvent Selection : Use ICH-recommended buffers (e.g., phosphate-buffered saline at pH 7.4) .
  • Equilibrium Solubility Measurement : Shake-flask method with 24-hour agitation at 25°C, followed by filtration (0.22 µm membrane) and HPLC quantification .

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